molecular formula C61H99IN2 B3282705 Cy5 dic18 CAS No. 75539-51-4

Cy5 dic18

Cat. No. B3282705
CAS RN: 75539-51-4
M. Wt: 987.4 g/mol
InChI Key: PQUCOKHVXAJYKQ-UHFFFAOYSA-M
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Description

  • Purity : Minimum 95% .

Physical And Chemical Properties Analysis

  • 1H-NMR Spectrum : Corresponds to the assigned structure .

Scientific Research Applications

Nanosensors for Epigenetic Regulation

5-Hydroxymethylcytosine (5hmC) is crucial in epigenetic regulation in mammalian cells. A study developed a nanosensor using Cy5 for the quantification of 5hmC in cancer cells. This sensor, based on fluorescence resonance energy transfer (FRET), differentiates cancer cells from normal cells, showing potential in biomedical research and clinical diagnostics (Wang et al., 2022).

Sensing of Cysteine and Lysozyme in Biofluids

Cy5 has been used in the development of a colorimetric sensor for detecting cysteine and lysozyme in biofluids. This sensor shows potential for practical applications in biological systems (Kasibabu et al., 2015).

Photoswitching Mechanism Study

The photoswitching property of Cy5 has been studied using time-dependent density functional theory. Understanding this mechanism can aid in super-resolution nanoscopy applications (Lim et al., 2020).

Detection of Human Papillomavirus

Cy5 has been utilized in a nanobiosensor for rapid detection of Human Papillomavirus (HPV) 18. This approach demonstrates the potential for accurate and efficient HPV detection (Shamsipur et al., 2017).

Bioorthogonal Chemistry in Precision Medicine

Cy5 has been involved in the development of bioorthogonal systems for targeting exosomes in precision medicine. It has applications in real-time tracking and imaging in biomedical applications (Ullah, 2022).

Stem Cell Tracking

Cy5 has been used in stem cell tracking in a hindlimb ischemia animal model. It demonstrates the potential for non-invasive monitoring of stem cells in therapy (Lee et al., 2016).

Intracellular MicroRNA Monitoring

A probe combining carbon nitride nanosheet and Cy5-labeled peptide nucleic acid has been created for specific intracellular microRNA sensing in cancer cells. This provides insights into miRNA-related biological processes and biomedicine (Liao et al., 2015).

properties

IUPAC Name

(2E)-2-[(2E,4E)-5-(3,3-dimethyl-1-octadecylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethyl-1-octadecylindole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H99N2.HI/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-44-52-62-56-48-42-40-46-54(56)60(3,4)58(62)50-38-37-39-51-59-61(5,6)55-47-41-43-49-57(55)63(59)53-45-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-2;/h37-43,46-51H,7-36,44-45,52-53H2,1-6H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUCOKHVXAJYKQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCCN\1C2=CC=CC=C2C(/C1=C\C=C\C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CCCCCCCCCCCCCCCCCC)(C)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H99IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

987.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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